2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid
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Overview
Description
2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid is a complex organic compound characterized by its multiple chlorine substitutions and carboxymethoxy groups
Mechanism of Action
Target of Action
The primary target of Ethacrynic acid is the sodium-potassium-chloride cotransporter (NKCC2) . This transporter is present in the thick ascending limb of Henle in the kidneys .
Mode of Action
Ethacrynic acid inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, leading to increased urinary output and reduction in extracellular fluid .
Biochemical Pathways
By inhibiting the NKCC2 transporter, Ethacrynic acid disrupts the reabsorption of sodium, potassium, and chloride ions in the kidneys . This disruption affects the concentration gradient necessary for the reabsorption of water, leading to increased water excretion . The overall effect is a decrease in blood volume, which can help alleviate conditions like edema and hypertension .
Pharmacokinetics
The urinary output resulting from Ethacrynic acid administration is usually dose-dependent and related to the magnitude of fluid accumulation .
Result of Action
The primary result of Ethacrynic acid’s action is a significant increase in urine production, leading to a decrease in blood volume and blood pressure . This can be beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .
Action Environment
The efficacy and stability of Ethacrynic acid can be influenced by various environmental factors. For instance, the drug’s effectiveness can be reduced in alkaline urine, as it is less soluble in this environment . Additionally, certain health conditions, such as liver disease, can affect the drug’s metabolism and thereby its effectiveness . Despite these challenges, Ethacrynic acid has shown potential as an anticancer agent, regulating processes such as proliferation, apoptosis, migration, and invasion .
Biochemical Analysis
Biochemical Properties
Ethacrynic acid dimer interacts with various enzymes and proteins. It primarily inhibits the Na-K-2Cl cotransporter (NKCC2), which results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
The effects of Ethacrynic acid dimer on various types of cells and cellular processes are profound. It influences cell function by affecting ion transport, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethacrynic acid dimer involves its inhibition of the NKCC2 in the thick ascending limb of Henle, but also in the proximal and distal tubules . This results in the excretion of sodium, potassium, and chloride ions, leading to increased urinary output and reduction in extracellular fluid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethacrynic acid dimer change over time. After administration, the drug’s effects are observed at 30-minute intervals for a total of five hours .
Dosage Effects in Animal Models
The effects of Ethacrynic acid dimer vary with different dosages in animal models. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration .
Metabolic Pathways
Ethacrynic acid dimer is involved in the metabolic pathway that involves the Na-K-2Cl cotransporter (NKCC2) . It interacts with this transporter, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Ethacrynic acid dimer is transported and distributed within cells and tissues. A mathematical model was developed to numerically simulate the transport process of Ethacrynic acid dimer in the anterior segment of a typical human eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid typically involves multiple steps, including chlorination, esterification, and cyclization reactions. The starting materials often include chlorinated phenols and acetic acid derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as oxidized and reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Ethacrynic acid (2,3-Dichloro-4-[2-methylenebutyryl]phenoxy)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid is unique due to its complex structure, which provides a higher degree of specificity in its interactions with molecular targets. This specificity can lead to more targeted and effective applications in various fields.
Properties
IUPAC Name |
2-[4-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2,5-diethyl-3,4-dihydropyran-6-yl]-2,3-dichlorophenoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl4O8/c1-3-13-9-10-26(4-2,25(35)15-6-8-17(23(30)21(15)28)37-12-19(33)34)38-24(13)14-5-7-16(22(29)20(14)27)36-11-18(31)32/h5-8H,3-4,9-12H2,1-2H3,(H,31,32)(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYPMBZGOORDNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC(CC1)(CC)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25355-92-4 |
Source
|
Record name | Ethacrynic acid dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025355924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHACRYNIC ACID DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8HAY293UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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